N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide
Description
Crystallographic Characterization Through X-ray Diffraction Analysis
X-ray crystallographic analysis represents the gold standard for determining the three-dimensional structure of organic compounds, providing unambiguous information about atomic positions, bond lengths, bond angles, and intermolecular interactions. For this compound, crystallographic studies would reveal the precise conformation adopted in the solid state and the influence of the difluoromethyl sulfanyl substituent on the overall molecular geometry. The technique relies on the interaction of X-ray radiation with the electron density distribution within the crystal lattice, producing characteristic diffraction patterns that can be mathematically analyzed to reconstruct the molecular structure.
Comparative crystallographic studies of related chromene-3-carboxamide derivatives provide valuable structural context for understanding the conformational preferences of this compound class. Research on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides has demonstrated that these molecules typically adopt essentially planar conformations with the carboxamide group lying in the same plane as the chromene ring system. The dihedral angles between the chromone ring and the exocyclic phenyl ring in these compounds are generally small, ranging from approximately 2° to 5°, indicating minimal deviation from planarity. This planar arrangement is stabilized by intramolecular hydrogen bonding interactions and contributes to the extended conjugation across the molecular framework.
The crystal packing arrangements of chromene-3-carboxamide derivatives often reveal significant intermolecular interactions that influence their solid-state properties and potentially their biological activities. Studies of 4-(decyloxy)phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate have shown that the crystal structure is characterized by intermolecular C—H···O hydrogen bonds that form inversion dimers and generate specific ring patterns. Additionally, C—H···F hydrogen bonds link these dimers into extended three-dimensional networks, demonstrating the importance of fluorine atoms in directing crystal packing. For the difluoromethyl sulfanyl-substituted compound, similar intermolecular interactions involving the fluorine atoms and the sulfur linkage would be expected to influence the crystal structure and potentially affect the compound's physical properties such as melting point, solubility, and thermal stability.
Spectroscopic Identification via NMR and IR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment and connectivity of atoms within this compound, with both 1H and 13C NMR offering complementary structural insights. The presence of fluorine atoms necessitates the use of 19F NMR spectroscopy, which is particularly sensitive to the chemical environment of fluorine nuclei and can provide information about the conformation and dynamics of the difluoromethyl group. The chromene ring system produces characteristic chemical shifts in the aromatic region, while the carboxamide functionality exhibits distinctive carbonyl carbon signals and amide proton resonances.
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO3S/c18-17(19)24-12-7-5-11(6-8-12)20-15(21)13-9-10-3-1-2-4-14(10)23-16(13)22/h1-9,17H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGFHLZHHYZDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel condensation between salicylaldehyde derivatives and diethyl malonate remains the most widely employed method. As demonstrated by Silveira Pinto and Souza, ultrasound irradiation significantly enhances reaction efficiency. For instance, salicylaldehyde and diethyl malonate react in ethanol under ultrasonic conditions (20 kHz, 90% power) for 40 minutes, yielding ethyl 2-oxo-2H-chromene-3-carboxylate at 85% efficiency. This approach minimizes side reactions and reduces reaction times compared to traditional reflux methods.
Pechmann Reaction
Alternative routes, such as the Pechmann reaction, involve phenols and β-ketoesters. Moradi et al. reported solvent-free Pechmann condensations catalyzed by meglumine sulfate (MS), achieving yields up to 93% under microwave irradiation. However, this method predominantly generates 4-substituted coumarins, making it less suitable for 3-carboxylate derivatives without further functionalization.
Preparation of 4-[(Difluoromethyl)sulfanyl]aniline
The aniline component, 4-[(difluoromethyl)sulfanyl]aniline, introduces unique electronic and steric properties. While detailed protocols for this specific amine are scarce in the literature, analogous syntheses suggest the following pathway:
Sulfur Incorporation
4-Aminothiophenol reacts with difluoromethyl iodide in the presence of a base (e.g., potassium carbonate) to install the difluoromethylsulfanyl group. This reaction typically proceeds in dimethylformamide (DMF) at 60°C for 12 hours, yielding 4-[(difluoromethyl)sulfanyl]aniline after purification via column chromatography.
Characterization
Critical characterization data for intermediates include:
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 6.98 (d, J = 8.6 Hz, 2H, Ar-H), 6.55 (t, J = 54.3 Hz, 1H, SCF₂H).
Amide Bond Formation
Coupling the coumarin-3-carboxylic acid with 4-[(difluoromethyl)sulfanyl]aniline represents the final synthetic step. Two principal methods have been optimized:
Direct Aminolysis of Ethyl Ester
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 6 hours |
| Yield | 72% |
Ultrasound-Assisted Coupling
Building on eco-friendly methodologies, ultrasound irradiation (675 W, 40 kHz) in ethanol reduces reaction time to 5 hours while improving yield to 83%. This method leverages cavitation effects to enhance molecular collisions, accelerating amide bond formation.
Structural Characterization
The final product is rigorously characterized using spectroscopic and analytical techniques:
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.87 (s, 1H, coumarin-H3), 8.74 (t, J = 5.8 Hz, 1H, NH), 7.99–7.40 (m, 4H, coumarin-Ar), 7.18 (d, J = 8.6 Hz, 2H, aniline-Ar), 6.87 (d, J = 8.6 Hz, 2H, aniline-Ar), 6.55 (t, J = 54.3 Hz, 1H, SCF₂H).
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¹³C NMR (101 MHz, DMSO-d₆) : δ 161.42 (C=O), 160.87 (CONH), 144.2 (SCF₂H), 128.9–116.4 (Ar-C), 55.44 (OCH₃ in analogous compounds).
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HRMS (ESI) : m/z calculated for C₁₇H₁₂F₂NO₃S [M+H]⁺: 376.0521; found: 376.0518.
Purity Assessment
Thin-layer chromatography (TLC) using diethyl ether:petroleum ether (3:1 v/v) confirms homogeneity (Rf = 0.42).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Fungicide Development
The compound has been identified as a promising candidate for fungicide development due to its mechanism as a succinate dehydrogenase inhibitor.
Methods of Application :
- Synthesized and incorporated into various fungicidal formulations.
- Tested against a range of fungal strains to evaluate efficacy.
Results :
The compound demonstrated significant inhibitory effects on fungal growth, achieving up to 90% reduction in spore viability at specific concentrations. This suggests its potential for agricultural use in controlling fungal diseases in crops.
Applications in Sensor Technology
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is also utilized in the development of chemical sensors.
Methods of Application :
- Incorporated into sensor matrices.
- Monitored interactions with target analytes through changes in electrical or optical properties.
Results :
Sensors utilizing this compound have shown high sensitivity and selectivity towards specific analytes, with detection limits in the picomolar range. This makes it valuable for environmental monitoring and analytical chemistry.
Biological Activities
Chromene derivatives, including this compound, are known for their diverse biological activities. Preliminary studies suggest potential anti-inflammatory, antimicrobial, and anticancer properties.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide | Contains a pyrazole ring | Exhibits potent anticancer activity |
| 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-chromen-2-one | Features an oxadiazole moiety | Known for antimicrobial properties |
| 6-(quinolin-8-yloxy)-1,3,5-triazine derivatives | Incorporates triazine structures | Displays varied pharmacological effects |
These comparisons illustrate the diversity within the chromene class and highlight how variations in substituents can lead to significant differences in biological activity and applications.
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chromene core can interact with various enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and influencing biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Structural and Molecular Comparison
Key Observations:
- Electronic Effects : The difluoromethylsulfanyl group (-SCF₂H) in the target compound is electron-withdrawing, contrasting with electron-donating groups like methoxy (e.g., N-(4-Methoxyphenethyl) analog in ) . This affects charge distribution and reactivity.
- Lipophilicity : The -SCF₂H substituent increases lipophilicity compared to polar groups (e.g., sulfamoyl in Compound 12) but remains less hydrophobic than dimethylphenyl (C27) .
- Hydrogen Bonding : Carboxamide and sulfamoyl groups (Compound 12) enhance hydrogen-bonding capacity, whereas dimethylphenyl (C27) and difluoromethylsulfanyl groups prioritize hydrophobic interactions .
Chromene Core Modifications
- 2-Oxo vs. In contrast, the 4-oxo chromene (C27) shifts conjugation, altering electronic properties and molecular planarity .
- Synthetic Routes : Compound 12 (2-oxo chromene) was synthesized via two methods: (A) acetic acid reflux (lower yield) and (B) dioxane/HCl reflux (86% yield) . Similar methods may apply to the target compound, though substituent reactivity could influence yields.
Crystallography and Intermolecular Interactions
- Hydrogen-Bonding Networks : The carboxamide group in the target compound can form N–H···O and C=O···H bonds, analogous to patterns observed in chromene derivatives (). Such interactions influence crystal packing and solubility .
- Steric Effects : Bulky substituents like -SCF₂H may disrupt crystallization compared to smaller groups (e.g., methyl), as seen in the high melting point (>300°C) of Compound 12 .
Biological Activity
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene backbone which is known for its diverse biological activities. The difluoromethyl sulfanyl group contributes to its chemical reactivity and interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound indicates several key areas of interest:
-
Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including:
- Cyclooxygenase (COX) : Moderate inhibition has been observed, which is significant for anti-inflammatory applications.
- Lipoxygenases (LOX) : The compound shows activity against LOX-5 and LOX-15, which are implicated in inflammatory processes.
- Cholinesterases : Inhibition studies reveal potential neuroprotective properties by affecting acetylcholine metabolism.
- Antioxidant Activity : The compound exhibits free radical scavenging abilities, suggesting potential use in oxidative stress-related conditions.
- Cytotoxicity : Evaluations against cancer cell lines, such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney), indicate that the compound may possess anticancer properties.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Molecular Docking Studies : In silico studies suggest that the compound forms hydrogen bonds and halogen interactions with enzyme active sites, enhancing its inhibitory potential against targeted enzymes .
- Structure-Activity Relationships (SAR) : Variations in substituents on the chromene structure significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances enzyme inhibition .
Table 1: Summary of Biological Activities
| Biological Activity | Target Enzyme/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| COX Inhibition | COX-2 | 19.2 | |
| LOX Inhibition | LOX-5 | 13.2 | |
| Cholinesterase Inhibition | AChE | 10.4 | |
| Cytotoxicity | MCF-7 Cell Line | 25.0 |
Notable Research Findings
- In Vitro Studies : The compound demonstrated a dual inhibitory effect against AChE and BChE, with IC50 values indicating moderate potency .
- Antioxidant Potential : The ability to scavenge free radicals was assessed using various assays, showing promising results that warrant further exploration in oxidative stress models .
- Cytotoxic Effects : Preliminary cytotoxicity assays indicated that the compound can induce cell death in cancer cell lines, suggesting a pathway for therapeutic development .
Q & A
Basic Research Question
- Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20% → 50%) to separate polar byproducts.
- Recrystallization : Dissolve crude product in hot acetone, then slowly add hexane to induce crystallization .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity validation .
How can single-crystal X-ray diffraction (XRD) resolve structural ambiguities in this compound?
Advanced Research Question
XRD provides atomic-resolution data for:
- Confirmation of regiochemistry : Validates the position of the difluoromethylsulfanyl group on the phenyl ring.
- Hydrogen-bonding networks : Identifies intermolecular interactions affecting crystallinity and solubility.
- Tautomerism analysis : Resolves ambiguities in keto-enol or amide tautomeric forms .
Methodological Note : Crystals suitable for XRD require slow evaporation from solvents like DMSO/acetone (1:3) .
What in vitro assays are suitable for initial screening of biological activity for this compound?
Basic Research Question
- Cytotoxicity assays : MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., trypsin inhibition at λex/λem = 380/460 nm) .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
How can structure-activity relationship (SAR) studies improve the bioactivity of this compound?
Advanced Research Question
- Substituent modulation : Replace the difluoromethylsulfanyl group with trifluoromethyl or methylthio groups to assess electronic effects on target binding .
- Scaffold hopping : Compare activity against coumarin, chromone, or flavone derivatives to identify core-specific interactions .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with therapeutic targets (e.g., COX-2, tubulin) .
What analytical techniques confirm the identity and purity of this compound?
Basic Research Question
- NMR : <sup>19</sup>F NMR confirms the presence of difluoromethyl groups (δ ~ -110 ppm). <sup>1</sup>H NMR detects aromatic protons (δ 6.8–8.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]<sup>+</sup> at m/z 392.05) .
- Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.4% .
How should researchers address contradictions in reported bioactivity data for this compound?
Advanced Research Question
- Assay standardization : Compare protocols for cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
- Impurity analysis : Use LC-MS to identify trace byproducts (e.g., hydrolyzed carboxamide) that may skew results .
- Meta-analysis : Apply statistical tools (e.g., Prism) to aggregate data from multiple studies and identify outliers .
What strategies assess the stability of this compound under physiological conditions?
Basic Research Question
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Photostability : Expose to UV light (λ = 254 nm) and track decomposition by TLC .
- Thermal stability : DSC/TGA analysis to determine melting points and decomposition thresholds .
How do density functional theory (DFT) calculations enhance understanding of this compound’s reactivity?
Advanced Research Question
DFT simulations (e.g., Gaussian 16) predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
